molecular formula C5H8O B6202469 (cyclobut-1-en-1-yl)methanol CAS No. 89182-08-1

(cyclobut-1-en-1-yl)methanol

Cat. No. B6202469
CAS RN: 89182-08-1
M. Wt: 84.1
InChI Key:
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Description

“(cyclobut-1-en-1-yl)methanol” is a chemical compound with the molecular formula C5H8O . It has an average mass of 84.116 Da and a monoisotopic mass of 84.057518 Da . It contains a total of 14 bonds, including 6 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, 1 four-membered ring, 1 hydroxyl group, and 1 primary alcohol .


Synthesis Analysis

A transition-metal-free strategy for the synthesis of 2-(cyclobut-1-en-1-yl)-1H-indoles under mild conditions has been described in the literature . This involves a one-pot cyclobutenylation/deprotection cascade from N-Boc protected indoles .


Molecular Structure Analysis

The molecular structure of “(cyclobut-1-en-1-yl)methanol” includes a four-membered cyclobutene ring attached to a methanol group . The presence of the double bond in the cyclobutene ring and the hydroxyl group in the methanol part contribute to its reactivity.


Chemical Reactions Analysis

The chemical reactions involving “(cyclobut-1-en-1-yl)methanol” have been studied, particularly in the context of synthesizing 2-(cyclobut-1-en-1-yl)-1H-indoles . The reaction involves a cyclobutenylation/deprotection cascade .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(cyclobut-1-en-1-yl)methanol” are determined by its molecular structure. It has a molecular formula of C5H8O, an average mass of 84.116 Da, and a monoisotopic mass of 84.057518 Da .

Mechanism of Action

Preliminary experimental and density functional theory calculations suggest that a Boc-group transfer is involved in the underlying mechanism of the reaction .

Future Directions

The future directions in the research and application of “(cyclobut-1-en-1-yl)methanol” could involve further exploration of its synthesis methods, reaction mechanisms, and potential applications in various fields. The development of more efficient and environmentally friendly synthesis methods could be a potential area of focus .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (cyclobut-1-en-1-yl)methanol involves the conversion of cyclobutene to the corresponding alcohol through a hydroboration-oxidation reaction.", "Starting Materials": [ "Cyclobutene", "Borane", "Tetrahydrofuran", "Hydrogen peroxide", "Sodium hydroxide", "Water" ], "Reaction": [ "Add borane to cyclobutene in tetrahydrofuran to form the corresponding boronate ester", "Hydrolyze the boronate ester with hydrogen peroxide and sodium hydroxide to form the alcohol", "Isolate and purify the (cyclobut-1-en-1-yl)methanol product" ] }

CAS RN

89182-08-1

Molecular Formula

C5H8O

Molecular Weight

84.1

Purity

95

Origin of Product

United States

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